2-(bromomethyl)-2-ethenyl-1,3-dioxolane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-2-ethenyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-2-6(5-7)8-3-4-9-6/h2H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDPJISYABQVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(OCCO1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Functionalized 1,3 Dioxolane Architectures in Chemical Research
The 1,3-dioxolane (B20135) ring system is a cornerstone in synthetic chemistry, primarily valued for its role as a protecting group for aldehydes and ketones. nih.gov This cyclic acetal (B89532) structure is stable under neutral and basic conditions, allowing for chemical transformations on other parts of a molecule without affecting the carbonyl group it masks. guidechem.com Beyond this classical application, functionalized 1,3-dioxolane architectures are integral components of many biologically active compounds and are considered important intermediates in the pharmaceutical, fragrance, and polymer industries. nih.gov
The incorporation of various functional groups onto the dioxolane scaffold gives rise to a diverse array of chemical properties and applications. These architectures are found in compounds exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. nih.govresearchgate.net Furthermore, functionalized dioxolanes are utilized in material science for creating new polymers and resins. lookchem.com The stereochemical possibilities within the dioxolane ring also allow for the synthesis of chiral molecules, which is of paramount importance in the development of pharmaceuticals. nih.gov The strategic functionalization of the 1,3-dioxolane core thus provides a reliable platform for creating molecular diversity and accessing complex, high-value chemical entities. nih.gov
Strategic Positioning of 2 Bromomethyl 2 Ethenyl 1,3 Dioxolane As a Versatile Synthon
2-(bromomethyl)-2-ethenyl-1,3-dioxolane, also known as 2-bromomethyl-2-vinyl-1,3-dioxolane, is strategically positioned as a highly versatile synthon due to the orthogonal reactivity of its functional groups. The molecule contains both a reactive bromomethyl group, which is susceptible to nucleophilic substitution, and an ethenyl (vinyl) group, which can participate in a wide range of addition and cycloaddition reactions. The 1,3-dioxolane (B20135) moiety serves as a protected form of a ketone, which can be unveiled later in a synthetic sequence.
The synthesis of this key precursor can be achieved from 2-ethyl-2-methyl-1,3-dioxolane (B31296). researchgate.net The process involves a bromination step followed by dehydrobromination to yield the target vinyl-substituted dioxolane. This bifunctionality allows for a stepwise elaboration of the molecule. For instance, the vinyl group can be transformed first, leaving the bromomethyl group intact for subsequent reactions, or vice versa. This controlled reactivity is a hallmark of a powerful synthetic building block.
Research has demonstrated its utility in the preparation of other valuable intermediates. For example, it serves as the starting material for the synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one. researchgate.net The synthetic route to 1-bromo-3-butyn-2-one involves the conversion of this compound into 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane, followed by a double dehydrobromination and subsequent formolysis to reveal the ketone. researchgate.net This highlights the compound's role as a linchpin in accessing densely functionalized small molecules that are themselves useful for more complex syntheses.
Overview of Key Research Domains for 2 Bromomethyl 2 Ethenyl 1,3 Dioxolane
Precursor Design and Dioxolane Ring Assembly
The design of precursors for the synthesis of this compound is centered on a starting material that contains the core carbon skeleton which can be selectively functionalized. The assembly of the 1,3-dioxolane (B20135) ring is a critical step, typically achieved through the protection of a ketone or aldehyde functional group. This is accomplished by reacting the carbonyl compound with ethylene (B1197577) glycol, usually in the presence of an acid catalyst. This reaction forms a cyclic acetal (B89532) (or ketal), which is stable under neutral and basic conditions, thus protecting the carbonyl group from reacting in subsequent synthetic steps.
For the synthesis of the target compound, a common precursor is 2-butanone (B6335102). This molecule is selected because it possesses a methyl group and an ethyl group attached to the carbonyl carbon. These alkyl groups serve as the foundation for the eventual formation of the bromomethyl and ethenyl moieties after the dioxolane ring has been assembled. The formation of the dioxolane ring from a ketone and ethylene glycol is a standard procedure in organic synthesis.
Multi-Step Synthetic Pathways to this compound
The transformation of simple precursors into this compound involves a multi-step reaction sequence. libretexts.org These pathways are designed to sequentially introduce the required functional groups while preserving the core dioxolane structure until the final stages of synthesis, if deprotection is required for other applications.
A well-documented route to this compound begins with an intermediate derived from 2-butanone. researchgate.net This pathway involves the initial formation of a ketal, followed by selective bromination and an elimination reaction.
The first step in this synthetic sequence is the reaction of 2-butanone with ethylene glycol. This reaction, typically catalyzed by an acid, results in the formation of the cyclic ketal, 2-ethyl-2-methyl-1,3-dioxolane (B31296). scbt.com This intermediate effectively protects the ketone functionality, allowing for subsequent reactions to occur on the ethyl and methyl side chains.
Following the formation of the dioxolane, the next step is a regioselective bromination. The intermediate, 2-ethyl-2-methyl-1,3-dioxolane, is reacted with elemental bromine in a solvent such as dichloromethane (B109758). This reaction leads to the formation of 2-(1-bromoethyl)-2-(bromomethyl)-1,3-dioxolane. The reaction is reported to proceed with a high yield of 98%.
The final step in this sequence is an elimination reaction to introduce the ethenyl (vinyl) group. The dibrominated acetal undergoes dehydrobromination. This is achieved by using a strong base, such as potassium tert-butoxide, in a solvent like tetrahydrofuran (B95107). This reaction removes a molecule of hydrogen bromide, resulting in the formation of the target compound, this compound. The yield for this elimination step is reported to be in the range of 84–93%. Elimination reactions are fundamental in organic synthesis for creating unsaturated compounds like alkenes. numberanalytics.comlumenlearning.com
Table 1: Synthetic Pathway from 2-Ethyl-2-methyl-1,3-dioxolane
| Step | Reaction | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Dibromination | Elemental bromine (Br₂) in dichloromethane (CH₂Cl₂) | 2-(1-bromoethyl)-2-(bromomethyl)-1,3-dioxolane | 98% |
| 2 | Dehydrobromination | Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) | This compound | 84-93% |
The scientific literature primarily details the synthetic pathway involving the bromination of 2-ethyl-2-methyl-1,3-dioxolane followed by dehydrobromination as the principal method for preparing this compound from this specific precursor. researchgate.net This multi-step process is an effective and high-yielding route to the target molecule.
Synthesis from 2-Butanone Derived Intermediates
Catalytic Approaches and Reaction Condition Optimization
The efficiency of the synthesis of dioxolanes, including those derived from α-haloketones, is highly dependent on the choice of catalyst and the solvent system. These factors influence reaction rates, equilibrium position, and the potential for side reactions.
Acid catalysts are essential for the formation of the dioxolane ring by activating the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the diol. A variety of acid catalysts can be employed in these reactions, ranging from traditional Brønsted acids to solid acid catalysts. The choice of catalyst can significantly impact the reaction's success, particularly when dealing with sensitive functional groups like the vinyl and bromomethyl moieties.
Commonly used acid catalysts include p-toluenesulfonic acid, which is noted for its high regioselectivity in the acid-catalyzed condensation of acrolein with ethylene glycol to form 2-vinyl-1,3-dioxolane (B1585387). Other strong acids such as sulfuric acid and hydrochloric acid are also effective. In the synthesis of related dioxolane structures, a range of acidic catalysts has been shown to be effective, including methanesulfonic acid, phosphoric acid, nitric acid, formic acid, and trifluoroacetic acid.
Solid acid catalysts, such as cation exchange resins in their acid form (e.g., perfluoro sulfonic acid resin), offer advantages in terms of ease of separation from the reaction mixture, which can simplify the purification process and potentially minimize acid-catalyzed side reactions during workup. google.com For the synthesis of acetals from α-halo ketones, a catalytic amount of Nafion®-TMS has been utilized effectively.
The following interactive table illustrates the variety of acid catalysts that can be employed in the synthesis of dioxolanes, based on findings for structurally related compounds.
| Catalyst | Catalyst Type | Typical Application |
| p-Toluenesulfonic acid | Brønsted Acid | High regioselectivity in vinyl-dioxolane synthesis |
| Methanesulfonic acid | Brønsted Acid | Synthesis of substituted 2-(bromomethyl)-1,3-dioxolanes |
| Sulfuric Acid | Brønsted Acid | General catalyst for acetal/ketal formation |
| Nafion®-TMS | Solid Acid | Ketalization of α-halo ketones |
| Perfluoro sulfonic acid resin | Solid Acid | Condensation of acrolein with 1,3-propanediol (B51772) google.com |
The solvent system plays a crucial role in the synthesis of dioxolanes. The reaction to form the dioxolane ring is a reversible equilibrium reaction, and the removal of water is necessary to drive the reaction to completion. Solvents that form an azeotrope with water, such as benzene (B151609) or toluene, are often used with a Dean-Stark apparatus to facilitate water removal.
However, in some cases, conducting the reaction in the absence of a solvent (neat conditions) can lead to improved yields. For instance, in the synthesis of a related 2-(bromomethyl)-1,3-dioxolane derivative, performing the reaction neat was found to be advantageous. The synthesis of acetals from α-halo ketones has also been tested both in a chloroform (B151607) solution and under solvent-free conditions at elevated temperatures. researchgate.net
The data in the following interactive table, extrapolated from research on similar compounds, demonstrates how the solvent can affect reaction outcomes in dioxolane synthesis.
| Solvent System | Conditions | Observed Effect | Compound Class |
| Toluene | Reflux with Dean-Stark | Effective water removal, drives equilibrium | General Dioxolane Synthesis |
| Chloroform | Reflux | Reaction medium for α-halo ketone ketalization researchgate.net | α-Halo Ketone Acetal |
| No Solvent | 90–100 °C | Alternative condition for α-halo ketone ketalization researchgate.net | α-Halo Ketone Acetal |
| Benzene | Azeotropic separation | Used for water removal, though less common now | General Dioxolane Synthesis |
Mechanistic Studies of the Bromomethyl Group Reactivity
The bromomethyl group is a primary alkyl halide, making the carbon atom attached to the bromine electrophilic and susceptible to a variety of transformations. Its reactivity is well-established in related compounds like 2-bromomethyl-1,3-dioxolane (B1266232). guidechem.com
The primary carbon center of the bromomethyl group is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The bromine atom is a good leaving group, and the carbon is sterically accessible, allowing for attack by a wide range of nucleophiles. In analogous compounds, this reaction is fundamental to their utility as synthetic intermediates. guidechem.com
The general mechanism involves the direct attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. This process typically results in an inversion of stereochemistry if the carbon were chiral, though in this specific molecule, the carbon is prochiral.
Table 1: Examples of Expected Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Expected Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(hydroxymethyl)-2-ethenyl-1,3-dioxolane |
| Alkoxide | Sodium Ethoxide (NaOEt) | 2-(ethoxymethyl)-2-ethenyl-1,3-dioxolane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(phenylthiomethyl)-2-ethenyl-1,3-dioxolane |
| Azide | Sodium Azide (NaN₃) | 2-(azidomethyl)-2-ethenyl-1,3-dioxolane |
These reactions are foundational for introducing new functional groups into the molecule, leveraging the stability of the dioxolane ring, which acts as a protecting group for a ketone functionality. guidechem.com
The carbon-bromine bond in this compound is expected to readily form organometallic species, most notably Grignard reagents. This transformation is achieved by reacting the compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). This reaction involves the oxidative insertion of magnesium into the C-Br bond, which reverses the polarity of the carbon atom from electrophilic to nucleophilic. libretexts.org
The resulting Grignard reagent, (2-ethenyl-1,3-dioxolan-2-yl)methylmagnesium bromide, would be a potent carbon nucleophile. Such reagents are highly valuable in organic synthesis for the formation of new carbon-carbon bonds through reactions with various electrophiles. libretexts.org
Table 2: Expected Reactions of the Grignard Reagent
| Electrophile | Example | Initial Product | Final Product (after acidic workup) |
|---|---|---|---|
| Aldehyde | Acetaldehyde | Magnesium alkoxide | A secondary alcohol |
| Ketone | Acetone | Magnesium alkoxide | A tertiary alcohol |
| Ester | Ethyl acetate (B1210297) | Magnesium alkoxide | A tertiary alcohol (after double addition) |
| Carbon Dioxide | CO₂ | Magnesium carboxylate | A carboxylic acid |
The dioxolane moiety is stable under the basic conditions of Grignard reagent formation and reaction, allowing it to be carried through the synthetic sequence.
As an alkyl halide, this compound is a potent alkylating agent. nih.gov Alkylating agents are compounds that transfer an alkyl group to a nucleophilic species, forming a new covalent bond. oncohemakey.com This capability is harnessed in complex syntheses to build larger molecular frameworks. The compound can alkylate soft nucleophiles such as enolates, amines, and thiols.
For instance, in the synthesis of a complex target molecule, the (2-ethenyl-1,3-dioxolan-2-yl)methyl moiety could be introduced by reacting the parent bromide with a stabilized carbanion, such as a malonic ester enolate. This would be followed by further transformations of the newly introduced group or deprotection of the dioxolane to reveal a ketone. This bifunctional nature—a reactive alkylating site and a protected carbonyl—makes such molecules versatile building blocks in multistep synthesis. nih.gov
Ethenyl Moiety Reactivity and Functionalization
The ethenyl (vinyl) group provides a second site of reactivity, characterized by the nucleophilic π-bond between the two sp²-hybridized carbon atoms. This double bond can participate in a range of reactions, including electrophilic additions and radical processes.
The π-electrons of the carbon-carbon double bond are nucleophilic and can attack electrophilic species, initiating an electrophilic addition reaction. libretexts.org In this two-step mechanism, the initial attack by the alkene on an electrophile (E⁺) generates a carbocation intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to form the final addition product. libretexts.org
According to Markovnikov's rule, the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the case of the ethenyl group, this is the terminal CH₂ carbon. This leads to the formation of a more stable secondary carbocation on the carbon adjacent to the dioxolane ring.
Table 3: Predicted Electrophilic Addition Reactions
| Reagent (E-Nu) | Electrophile (E⁺) | Nucleophile (Nu⁻) | Predicted Major Product |
|---|---|---|---|
| HBr | H⁺ | Br⁻ | 2-(1-bromoethyl)-2-(bromomethyl)-1,3-dioxolane |
| H₂O / H₂SO₄ (catalyst) | H⁺ | H₂O | 2-(bromomethyl)-2-(1-hydroxyethyl)-1,3-dioxolane |
| Br₂ | Br⁺ (from polarized Br₂) | Br⁻ | 2-(1,2-dibromoethyl)-2-(bromomethyl)-1,3-dioxolane |
The stability of the dioxolane ring under many of these conditions allows for the selective functionalization of the vinyl group.
The presence of both a bromine atom and a vinyl group within the same molecule creates the potential for intramolecular radical cyclization reactions. Homolytic cleavage of the carbon-bromine bond, typically initiated by a radical initiator (e.g., AIBN with a tin hydride) or photochemically, would generate a carbon-centered radical on the methyl group. This radical could then attack the internal vinyl group in an intramolecular fashion. nih.gov Depending on the transition state geometry, this cyclization could lead to the formation of five- or six-membered ring systems, incorporating the dioxolane into a spirocyclic structure. Such atom-transfer radical cyclization (ATRC) reactions are a powerful method for constructing cyclic systems. nih.govbeilstein-journals.org
Furthermore, the vinyl group can participate in polymerization reactions. Under radical, cationic, or anionic initiation conditions, the double bond can open and link with other monomers to form a polymer chain. frontiersin.org Copolymerization with other vinyl monomers, such as methyl methacrylate, could introduce the dioxolane functionality as a pendant group along the polymer backbone. cmu.edursc.org These inserted ester or acetal groups could potentially serve as points of degradation within the polymer chain, a desirable feature for creating biodegradable materials. frontiersin.orgrsc.org
Ethenyl Group Facilitated Elimination Reactions
The presence of the ethenyl group at the C2 position of the dioxolane ring can significantly influence the course of elimination reactions involving the adjacent bromomethyl group. While specific studies on this compound are not extensively detailed in publicly available literature, the general principles of elimination reactions, particularly E2 mechanisms, provide a framework for understanding its reactivity.
In a typical E2 elimination, a strong base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group (in this case, the bromine atom). libretexts.orgmasterorganicchemistry.com For this compound, the hydrogen atoms on the carbon of the bromomethyl group are alpha to the bromine. A standard elimination would require a proton on a beta-carbon, which is the C2 of the dioxolane ring. However, the direct abstraction of a proton from the C2 position is generally not favored.
Instead, the reactivity is centered on the bromomethyl group itself. While a direct E2 elimination to form a double bond is not the primary pathway, the ethenyl group can participate in or facilitate subsequent reactions following an initial substitution or elimination step. For instance, dehydrobromination of similar vinyl bromides is a known route for the synthesis of dienes. organic-chemistry.orgorganic-chemistry.org
The reaction of this compound with a strong, non-nucleophilic base could potentially lead to the formation of a conjugated diene system through a more complex or stepwise mechanism, although specific examples are not readily found in the literature. The conditions for such reactions, including the choice of base and solvent, would be critical in directing the outcome. chemguide.co.uk
Table 1: General Conditions for E2 Elimination Reactions
| Factor | Preferred Condition for E2 Elimination | Rationale |
| Base | Strong, non-nucleophilic base (e.g., potassium tert-butoxide) | Favors proton abstraction over nucleophilic substitution. chemguide.co.uk |
| Solvent | Aprotic solvent (e.g., THF, DMSO) | Stabilizes the transition state and does not solvate the base as strongly as protic solvents. |
| Temperature | Higher temperatures | Generally favor elimination over substitution. chemguide.co.uk |
| Substrate | Sterically hindered substrates can favor elimination. | Nucleophilic attack is sterically hindered, making proton abstraction more likely. |
This table presents generalized conditions for E2 elimination reactions and may not be directly applicable to this compound without specific experimental validation.
Dioxolane Ring Stability and Derivatization
The 1,3-dioxolane ring is a cyclic acetal, which is generally stable under neutral and basic conditions. nih.gov This stability makes it an effective protecting group for carbonyl compounds (aldehydes and ketones) in multi-step syntheses. guidechem.com However, the dioxolane ring is susceptible to cleavage under acidic conditions, which regenerates the original carbonyl compound and the diol. nih.gov
The stability of the dioxolane ring in this compound under various conditions is a key consideration for its synthetic applications. The presence of the electron-withdrawing bromomethyl group and the pi-system of the ethenyl group at the C2 position can influence the electron density and, consequently, the stability of the acetal linkage.
Derivatization of the dioxolane ring itself, without cleavage, is less common but can be achieved under specific conditions. Reactions that modify the substituents on the dioxolane ring without affecting the ring integrity would require conditions that are not strongly acidic. For instance, reactions involving the ethenyl group, such as addition reactions, could potentially be carried out while preserving the dioxolane structure, provided acidic reagents are avoided.
While specific research on the derivatization of the dioxolane ring in this compound is limited, studies on other substituted dioxolanes can provide insights. For example, the synthesis of various 1,3-dioxolane derivatives often involves the reaction of a carbonyl compound with a substituted diol, highlighting the formation of the ring as the primary synthetic route rather than its subsequent derivatization. nih.gov
Table 2: General Stability of the 1,3-Dioxolane Ring
| Condition | Stability | Outcome of Reaction |
| Strongly Acidic (e.g., aqueous HCl) | Labile | Cleavage to the corresponding carbonyl and diol. |
| Mildly Acidic (e.g., pyridinium (B92312) p-toluenesulfonate) | Can be labile | Often used for controlled deprotection. |
| Neutral | Stable | Ring remains intact. |
| Basic (e.g., NaOH, KOH) | Stable | Ring remains intact. nih.gov |
| Oxidative | Generally stable | Depends on the oxidizing agent and other functional groups present. |
| Reductive (e.g., LiAlH4, NaBH4) | Stable | Ring remains intact. |
This table provides a general overview of the stability of the 1,3-dioxolane ring. The specific reactivity of this compound may vary.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Intermediate in Complex Organic Molecule Construction
The strategic utility of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane is rooted in its capacity to act as a multifunctional building block. The presence of the vinyl group allows for a range of addition and cycloaddition reactions, while the bromomethyl group provides a handle for nucleophilic substitution. Furthermore, the dioxolane moiety serves as a protecting group for a carbonyl functionality, which can be unveiled at a later synthetic stage.
While this compound is a precursor to unsaturated carbonyl compounds, its direct conversion to α,β-unsaturated aldehydes is not extensively detailed in readily available literature. However, its structural isomer, 2-bromomethyl-1,3-dioxolane (B1266232), is a known synthetic monomer for the preparation of α,β-unsaturated aldehydes. rsc.org The vinyl group in the target compound offers alternative synthetic routes. For instance, the compound can be converted to other unsaturated ketones, such as 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one, which are themselves versatile precursors in organic synthesis. nih.gov The synthesis of α,β-unsaturated aldehydes generally involves the introduction of a carbon-carbon double bond in conjugation with an aldehyde group.
The synthesis of 1,4-dialdehyde monoacetals can be conceptually approached using this compound, although specific examples are scarce in the literature. The related compound, 2-bromomethyl-1,3-dioxolane, is utilized as a synthetic monomer for preparing 1,4-dialdehyde monoacetals. rsc.org The synthesis of 1,4-dicarbonyl compounds is a notable challenge in organic chemistry due to the polarity mismatch of the required synthons. researchgate.netacs.org
Acyclic nucleosides are a critical class of antiviral and anticancer agents. beilstein-archives.org The synthesis of these molecules often involves the coupling of a nucleobase with a functionalized acyclic side chain. While the direct application of this compound in this context is not prominently documented, the closely related 2-bromomethyl-1,3-dioxolane has been successfully employed in the synthesis of α-branched purine-based acyclic nucleosides. beilstein-archives.org In these syntheses, the dioxolane derivative reacts with a purine (B94841) base in the presence of a Lewis acid and acetic anhydride (B1165640) to yield the desired acyclic nucleoside. beilstein-archives.org
Table 1: Synthesis of Acyclic Nucleosides using 2-bromomethyl-1,3-dioxolane
| Purine Derivative | Acetal (B89532) | Product Yield (%) |
|---|---|---|
| 6-Chloropurine | 2-bromomethyl-1,3-dioxolane | 54-85 |
This table is based on data for 2-bromomethyl-1,3-dioxolane, a related compound, as direct data for this compound is not available.
The derivatization of fatty acids is often necessary to enhance their detection and separation in analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govresearchgate.netnih.gov This typically involves the conversion of the carboxylic acid group into an ester or another functional group with a chromophore or fluorophore. unco.edu There is currently no specific information available in the scientific literature detailing the use of this compound for the derivatization of polyunsaturated fatty acids.
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. wikipedia.orgnih.govresearchgate.netresearchgate.net At present, there are no documented total syntheses of Pulo'upone or Castanospermine analogs that utilize this compound as a starting material or key intermediate. The synthesis of Castanospermine and its analogs typically involves starting materials derived from carbohydrates or other chiral precursors. researchgate.netrsc.orgresearchgate.netnih.govjocpr.comuow.edu.au
The construction of complex heterocyclic systems is a cornerstone of medicinal and materials chemistry.
Triazoles: The vinyl group in this compound presents a potential handle for the synthesis of triazoles, particularly through "click chemistry" such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govfigshare.comresearchgate.netorganic-chemistry.org While the direct reaction of the vinyl group in an azide-alkyne cycloaddition is not typical, it could potentially be functionalized to an alkyne. Alternatively, the bromomethyl group could be converted to an azide, which could then react with an alkyne. However, specific literature detailing the use of this compound in triazole synthesis is not currently available.
Carbazole (B46965) Scaffolds: The synthesis of carbazole scaffolds often involves Diels-Alder reactions where a diene reacts with a dienophile. rsc.orgrsc.orgmetu.edu.trmetu.edu.tr The vinyl group of this compound could potentially act as a dienophile in such reactions. However, the existing literature on carbazole synthesis via Diels-Alder reactions predominantly features indole-based dienes reacting with various other dienophiles, and does not specifically mention the use of this compound. metu.edu.trmetu.edu.tr
Contribution to Polymer Chemistry and Material Engineering
The unique structure of this compound suggests its potential utility as both a monomer for creating specialty polymers and as a tool for modifying existing polymer chains.
The presence of a vinyl group allows this compound to act as a monomer in polymerization reactions. While specific studies detailing the homopolymerization of this exact monomer are limited, the polymerization of structurally related vinyl dioxolanes is known. For instance, 2-vinyl-1,3-dioxolane (B1585387) can undergo polymerization through its vinyl group, resulting in a polymer with pendant dioxolane rings.
The polymerization of this compound would theoretically produce a polymer with a unique combination of functionalities: a stable polymer backbone with pendant 1,3-dioxolane (B20135) and reactive bromomethyl groups. These pendant groups could be leveraged for further chemical modifications, leading to specialty polymers with tailored properties for advanced materials.
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that are otherwise difficult to obtain through direct polymerization of the corresponding monomers. This approach involves using a reactive polymer scaffold and introducing functional groups through chemical reactions.
The bromomethyl group on this compound is a highly reactive site for nucleophilic substitution. This allows the compound to be used as a chemical agent to graft the dioxolane moiety onto existing polymer backbones that possess nucleophilic sites (e.g., hydroxyl or amine groups). This "grafting to" method is a common strategy for altering the physical and chemical properties of polymers. By introducing the dioxolane group, properties such as solubility, polarity, and adhesion could be modified. Furthermore, the dioxolane ring itself serves as a protecting group for a carbonyl functional group, which can be later revealed under acidic conditions to introduce aldehyde or ketone functionalities into the polymer structure.
Table 1: Potential Polymer Modification Strategies
| Polymer Backbone Functional Group | Reaction Type with this compound | Resulting Polymer Functionality |
|---|---|---|
| Hydroxyl (-OH) | Nucleophilic Substitution | Pendant Dioxolane Ether Linkage |
| Amine (-NH2) | Nucleophilic Substitution | Pendant Dioxolane Amine Linkage |
Role as a Building Block in Pharmaceutical Research
The 1,3-dioxolane scaffold is present in numerous biologically active compounds and is a key structural motif in medicinal chemistry.
Benzoxazepines are an important class of heterocyclic compounds that form the core structure of various pharmacologically active agents. Research has shown that a structurally similar compound, 2-bromomethyl-1,3-dioxolane (lacking the ethenyl group), is utilized as a key intermediate in the synthesis of certain 1,4-benzoxazepine (B8686809) (BZO) derivatives. In these syntheses, the dioxolane acts as a masked aldehyde, and the bromomethyl group participates in cyclization reactions to form the seven-membered benzoxazepine ring. While this specific application has not been documented for this compound, its structural similarity suggests a potential, though unconfirmed, role in similar synthetic strategies.
The 1,3-dioxolane ring is a well-established pharmacophore found in a wide range of therapeutic agents, including antifungal and antibacterial compounds. nih.gov The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the dioxolane ring. nih.gov
Numerous studies have focused on synthesizing novel 1,3-dioxolane derivatives and evaluating their antimicrobial properties. nih.govresearchgate.netresearchgate.net For example, various substituted 1,3-dioxolanes have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and E. coli. researchgate.net The synthesis of these active molecules often involves modifying a core dioxolane structure. Given its reactive bromomethyl group, this compound could serve as a versatile starting material for creating a library of new dioxolane derivatives. By reacting the bromomethyl site with various nucleophiles (e.g., amines, thiols, phenols), a diverse range of substituents can be introduced, potentially leading to the discovery of new compounds with significant antimicrobial activity.
Table 2: Examples of Bioactive 1,3-Dioxolane Scaffolds
| Compound Class | Biological Activity | Reference |
|---|---|---|
| Chiral and Racemic 1,3-Dioxolanes | Antibacterial and Antifungal | nih.gov |
| Substituted 1,3-Dioxolanes | Antimicrobial (Gram-positive & Gram-negative) | researchgate.net |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the local magnetic fields around atomic nuclei.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy of 2-(bromomethyl)-2-ethenyl-1,3-dioxolane would be expected to reveal distinct signals corresponding to the different proton environments within the molecule. The vinyl group protons would likely appear as a complex multiplet system in the olefinic region of the spectrum. The protons of the dioxolane ring would also produce characteristic signals, and the chemical shift of the bromomethyl protons would be influenced by the adjacent bromine atom.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) provides insight into the carbon framework of the molecule. The spectrum for this compound would be expected to show distinct peaks for each unique carbon atom, including the two carbons of the vinyl group, the quaternary carbon of the dioxolane ring, the two equivalent carbons of the O-CH₂-CH₂-O moiety, and the carbon of the bromomethyl group.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. nih.gov For this compound, the FT-IR and FT-Raman spectra would be expected to show absorption bands corresponding to the C=C stretching of the vinyl group, C-O stretching of the dioxolane ring, and C-H stretching and bending vibrations. researchgate.netresearchgate.net The C-Br stretching frequency would also be a key diagnostic peak. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would provide its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2) with a roughly 1:1 intensity ratio. docbrown.info The fragmentation pattern observed in the mass spectrum would offer further structural information, with common fragmentation pathways for bromo-compounds including the loss of the bromine atom or a bromomethyl radical. miamioh.eduacs.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive three-dimensional structural information. This technique would determine the precise bond lengths, bond angles, and conformation of this compound in the solid state. Such data is invaluable for understanding the molecule's steric and electronic properties.
Computational Chemistry and Mechanistic Insights
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and explore the potential energy surfaces of chemical reactions. For 2-(bromomethyl)-2-ethenyl-1,3-dioxolane, DFT calculations can elucidate the mechanisms of its various transformations. Key reaction pathways that can be studied include nucleophilic substitution at the bromomethyl group, electrophilic addition to the vinyl group, and acid-catalyzed hydrolysis of the dioxolane ring.
DFT studies allow for the localization of transition states and the calculation of activation barriers, providing quantitative predictions of reaction rates and selectivity. For instance, the reaction of this compound with a nucleophile can be modeled to determine whether the reaction proceeds via an S(_N)2 or S(_N)1 mechanism. The calculations would involve optimizing the geometries of the reactants, transition state, and products, and calculating their respective energies. The nature of the solvent can also be incorporated using solvation models to provide a more realistic description of the reaction environment.
Table 1: Representative Reaction Pathways of this compound Amenable to DFT Studies
| Reaction Type | Description | Computational Insights Provided by DFT |
|---|---|---|
| Nucleophilic Substitution | Displacement of the bromide ion by a nucleophile. | Transition state geometry, activation energy, reaction thermochemistry. |
| Electrophilic Addition | Addition of an electrophile across the vinyl double bond. | Regioselectivity (Markovnikov vs. anti-Markovnikov), stability of carbocation intermediates. |
| Radical Reactions | Reactions involving the vinyl or bromomethyl group initiated by radicals. | Bond dissociation energies, stability of radical intermediates. |
| Hydrolysis | Acid-catalyzed ring-opening to reveal the underlying ketone and diol. | Proton affinity of oxygen atoms, stability of oxocarbenium ion intermediates, reaction energy profile. |
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and spatial distribution of these orbitals in this compound govern its interactions with other chemical species.
HOMO : The HOMO is expected to be localized primarily on the ethenyl group, which is the most electron-rich part of the molecule and susceptible to attack by electrophiles.
LUMO : The LUMO is anticipated to have significant contributions from the antibonding σ* orbital of the C-Br bond, making the carbon atom of the bromomethyl group the primary site for nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates higher reactivity. Computational methods can precisely calculate the energies of these orbitals and visualize their shapes, offering valuable predictions about the molecule's chemical behavior. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Characteristics and Reactivity Implications
| Orbital | Predicted Location of High Electron Density | Implied Reactivity |
|---|---|---|
| HOMO | Ethenyl (vinyl) group (π-bond) | Site for electrophilic attack |
| LUMO | Bromomethyl group (σ* C-Br orbital) | Site for nucleophilic attack |
The five-membered 1,3-dioxolane (B20135) ring is not planar and exists in a continuous range of conformations, with the two most recognized forms being the envelope (C(_s) symmetry) and the twist (C(_2) symmetry). The substituents on the ring significantly influence the preferred conformation. For this compound, the two bulky groups at the C2 position will dictate the ring's pucker to minimize steric strain.
Table 3: Key Aspects of the Conformational Analysis of the 1,3-Dioxolane Ring
| Conformational Feature | Description | Influence of Substituents |
|---|---|---|
| Ring Pucker | Deviation of the ring atoms from a plane, typically adopting envelope or twist conformations. | The bromomethyl and ethenyl groups at C2 will favor a pucker that maximizes their separation. |
| Substituent Orientation | The spatial arrangement of the bromomethyl and ethenyl groups relative to the ring. | Pseudo-axial and pseudo-equatorial positions are possible, with the lowest energy conformer minimizing steric hindrance. |
| Energy Barriers | The energy required to convert between different conformers (pseudorotation). | Determines the flexibility of the ring system at a given temperature. |
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations provide information on static structures and energy minima, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can be used to:
Explore the conformational landscape of the dioxolane ring and the rotational freedom of the bromomethyl and ethenyl side chains in a more comprehensive manner than static calculations.
Simulate the molecule's behavior in a solvent, providing a realistic picture of solute-solvent interactions and their effect on conformation and reactivity.
Study the transport properties of the molecule, such as its diffusion through a medium.
Theoretical Exploration of Dioxolane Ring Opening Mechanisms
The 1,3-dioxolane ring is a protective group for carbonyl compounds and is known to undergo ring-opening under acidic conditions. Theoretical studies can provide a detailed mechanistic understanding of this process. The generally accepted mechanism involves the following steps:
Protonation of one of the oxygen atoms of the dioxolane ring.
Cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate.
Attack by a nucleophile (often water) on the carbocation, leading to the ring-opened product.
Computational studies can model this entire reaction pathway, calculating the energies of all intermediates and transition states. This allows for the identification of the rate-determining step and an understanding of how substituents on the ring affect the reaction rate. For instance, the presence of the electron-withdrawing bromomethyl group might influence the stability of the oxocarbenium ion intermediate. Furthermore, theoretical models can explore alternative, non-acid-catalyzed ring-opening pathways, such as those initiated by radicals or other reagents.
Solvation Model Applications in Mechanistic Studies
Most chemical reactions occur in solution, and the solvent can have a profound impact on reaction rates and mechanisms. Computational solvation models are essential for accurately simulating reactions in the condensed phase. chemrxiv.org There are two main types of solvation models:
Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. nih.govrsc.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.
Explicit Solvation Models : In this approach, individual solvent molecules are included in the calculation. This provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding.
In mechanistic studies of this compound, solvation models would be crucial for accurately predicting activation energies and the stability of charged intermediates, such as the oxocarbenium ion in the ring-opening reaction or any carbocationic species formed during electrophilic addition to the vinyl group. A hybrid approach, combining a few explicit solvent molecules with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational cost.
Table 4: Common Solvation Models and Their Applications in Studying this compound
| Solvation Model Type | Examples | Application |
|---|---|---|
| Implicit | PCM, CPCM, SMD | Calculating reaction profiles in solution, estimating solvation free energies, modeling bulk solvent effects. |
| Explicit | N/A (requires defining specific solvent molecules) | Studying specific hydrogen bonding or other direct solute-solvent interactions that influence reaction pathways. |
| Hybrid (Explicit/Implicit) | N/A | Providing a high-accuracy description of the first solvation shell while efficiently modeling the bulk solvent. |
Derivatives and Analogues of 2 Bromomethyl 2 Ethenyl 1,3 Dioxolane
Synthesis of Novel 1,3-Dioxolane (B20135) Frameworks
The 1,3-dioxolane ring is a key structural motif, often employed as a protecting group for aldehydes and ketones due to its stability in neutral and basic conditions and its ready cleavage under acidic conditions. The synthesis of novel 1,3-dioxolane frameworks is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol.
A variety of diols can be utilized to construct different dioxolane rings, and the yields of these reactions are often dependent on the steric hindrance of the diol. nih.gov For instance, new chiral and racemic 1,3-dioxolanes have been synthesized by reacting aldehydes, such as salicylaldehyde, with various commercially available diols in the presence of a catalytic amount of Montmorillonite K10 clay. nih.gov This method provides good yields and occurs in short reaction times. nih.gov The use of enantiopure diols is a straightforward strategy for producing chiral 1,3-dioxolanes with high enantiomeric excess (>99% ee), as the chiral centers of the diol are not directly involved in the reaction. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |
| Aldehyde/Ketone | 1,2-Diol | Acid Catalyst | 1,3-Dioxolane | nih.gov |
| Salicylaldehyde | Various Diols | Mont K10 | Chiral/Racemic 1,3-Dioxolanes | nih.gov |
Diversification via Ethenyl Group Modifications
The ethenyl (vinyl) group in 2-(bromomethyl)-2-ethenyl-1,3-dioxolane is susceptible to a range of electrophilic addition and other transformations, allowing for significant molecular diversification. A key example of this is its conversion into an ethynyl (B1212043) group, which introduces a valuable functional handle for further reactions like click chemistry or coupling reactions.
This transformation can be achieved through a two-step sequence:
Bromination: The ethenyl group reacts with elemental bromine (Br₂) in a solvent like dichloromethane (B109758). This reaction proceeds via electrophilic addition to the double bond, resulting in the formation of the vicinal dibromide, 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane. researchgate.net
Dehydrobromination: The resulting dibromoacetal undergoes a double dehydrobromination reaction. The use of a strong base, such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107), eliminates two molecules of hydrogen bromide to form a triple bond, yielding 2-ethynyl-2-bromomethyl-1,3-dioxolane. researchgate.net
This sequence effectively transforms the vinyl precursor into a more synthetically versatile alkyne. researchgate.net
Reaction Sequence: Ethenyl to Ethynyl Group Transformation
| Step | Reactant | Reagent(s) | Product | Ref. |
| 1. Bromination | This compound | Br₂ in Dichloromethane | 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane | researchgate.net |
| 2. Dehydrobromination | 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane | Potassium tert-butoxide (t-BuOK) in THF | 2-ethynyl-2-bromomethyl-1,3-dioxolane | researchgate.net |
Exploration of Bromomethyl Group Transformations and Analogues
The bromomethyl group is a primary alkyl halide, making it a potent electrophilic site for nucleophilic substitution reactions. This reactivity is central to its function as an alkylating agent, allowing for the introduction of the 2-ethenyl-1,3-dioxolane moiety onto various nucleophiles. guidechem.com The carbon atom of the bromomethyl group is electrophilic and readily attacked by nucleophiles, leading to the displacement of the bromide ion. This functionality is utilized in medicinal chemistry for synthesizing molecules like acyclonucleosides.
The versatility of the 1,3-dioxolane structure is further expanded by synthesizing analogues with different substituents or modified side chains. These analogues allow for a systematic investigation of structure-activity relationships and the fine-tuning of chemical properties.
Examples of such analogues include:
Positional Isomers: 2-(2-Bromoethyl)-1,3-dioxolane, where the bromine atom is on the ethyl group, serves as a valuable building block for various synthetic endeavors, including the total synthesis of natural products. sigmaaldrich.com
Substitution at the 2-position: The ethenyl group can be replaced by other functionalities. For example, 2-(bromomethyl)-2-methyl-1,3-dioxolane (B1266943) and 2-(bromomethyl)-2-phenyl-1,3-dioxolane (B1331520) are known analogues. sigmaaldrich.comsigmaaldrich.com
Complex Substituents: More complex structures, such as 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane, have also been synthesized, highlighting the broad scope of possible modifications. nih.gov
Table of Selected 2-(bromomethyl)-1,3-dioxolane Analogues
| Compound Name | CAS Number | Molecular Formula | Key Feature |
| 2-(2-Bromoethyl)-1,3-dioxolane | 18742-02-4 | C₅H₉BrO₂ | Bromoethyl side chain |
| 2-(bromomethyl)-2-methyl-1,3-dioxolane | 33278-96-5 | C₅H₉BrO₂ | Methyl group at C2 |
| 2-(bromomethyl)-2-phenyl-1,3-dioxolane | 3418-21-1 | C₁₀H₁₁BrO₂ | Phenyl group at C2 |
| 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane | 60207-89-8 | C₁₃H₁₅BrCl₂O₂ | Substituted phenyl and propyl groups |
| Ethyl 2-(bromomethyl)-1,3-dioxolane-2-acetate | 94133-61-6 | C₈H₁₃BrO₄ | Ethyl acetate (B1210297) group at C2 |
Stereoselective Synthesis of Chiral Derivatives
The creation of chiral centers in a controlled manner is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. The 1,3-dioxolane framework is well-suited for stereoselective synthesis.
One effective strategy involves using enantiomerically pure diols as starting materials. When a prochiral ketone or aldehyde reacts with a chiral, non-racemic diol, the resulting dioxolane will be chiral. This approach has been used to synthesize new chiral 1,3-dioxolanes with excellent enantiomeric excess. nih.gov
Another advanced method for stereoselective formation of substituted 1,3-dioxolanes involves a three-component assembly reaction. This process proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of an alkene with a hypervalent iodine reagent. mdpi.com The subsequent stereoselective trapping of this cation intermediate by a carbon nucleophile, such as a silyl (B83357) enol ether, establishes the final stereochemistry of the product. mdpi.com The stereochemical outcome is controlled by two key steps: the oxidative formation of the cyclic cation and its subsequent nucleophilic trapping. mdpi.com This method allows for the stereoselective assembly of three components—an alkene, a carboxylic acid, and a nucleophile—into a single dioxolane product. mdpi.com
Furthermore, electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols using bromine has been shown to produce chiral morpholine (B109124) derivatives, a reaction class that highlights the principles of stereocontrolled ring formation initiated by electrophilic attack on a double bond, which can be conceptually applied to other systems. banglajol.info
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Protocols
A significant thrust in modern chemical synthesis is the development of processes that are environmentally benign and economically viable. Future research on 2-(bromomethyl)-2-ethenyl-1,3-dioxolane is expected to align with the principles of green chemistry. This involves exploring catalytic systems that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Current synthetic routes often rely on multi-step procedures that may involve stoichiometric reagents and harsh conditions. researchgate.net An emerging trend is the investigation of solid acid catalysts, such as sulfonic acid-functionalized kaolin, which are inexpensive, readily available, and can be easily separated from reaction mixtures, contributing to simpler and more sustainable processes. researchgate.net Future protocols will likely focus on:
Catalyst Efficiency: Developing highly active and recyclable catalysts to improve reaction yields and reduce catalyst loading.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
Renewable Feedstocks: Investigating the synthesis of the dioxolane ring structure from bio-based sources, such as glycerol, to reduce reliance on petrochemicals.
Advanced Chemo- and Regioselective Functionalization Strategies
The presence of two distinct reactive sites—the bromomethyl group (susceptible to nucleophilic substitution) and the ethenyl group (amenable to addition reactions and polymerization)—offers a rich platform for complex molecular construction. A key future direction is the development of advanced strategies that can selectively modify one functional group while leaving the other intact. This chemo- and regioselectivity is crucial for minimizing the need for protective group chemistry, thereby shortening synthetic sequences.
Future research will likely concentrate on:
Orthogonal Reactivity: Exploiting the differential reactivity of the two functional groups to perform sequential, one-pot modifications.
Catalytic C-H Activation: Applying modern synthetic methods, such as transition-metal-catalyzed C-H activation, to derivatives of the parent compound to forge new carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.net
Heterocycle Synthesis: Expanding its use as a precursor for a wider variety of complex heterocyclic systems, which are important scaffolds in medicinal chemistry and materials science. researchgate.net
Integration into Asymmetric Catalysis and Enantioselective Synthesis
The synthesis of single-enantiomer compounds is a paramount objective in the pharmaceutical and agrochemical industries, where biological activity is often stereospecific. While this compound is itself achiral, its functional groups provide handles for introducing chirality. A significant emerging trend will be its integration into asymmetric catalysis to produce enantiomerically pure or enriched derivatives.
Prospective research avenues include:
Asymmetric Addition: Utilizing chiral catalysts to control the stereochemical outcome of reactions at the ethenyl group, such as asymmetric hydrogenation, epoxidation, or Michael additions.
Stereoselective Substitution: Designing reactions where the substitution of the bromide is influenced by a chiral catalyst or auxiliary to create a new stereocenter.
Chiral Building Blocks: Employing the molecule as a scaffold to construct more complex chiral molecules for use in total synthesis or as chiral ligands for new catalytic systems.
Computational Design of Novel Derivatives with Enhanced Reactivity Profiles
The synergy between experimental and computational chemistry is a powerful driver of modern molecular design. In silico methods, particularly Density Functional Theory (DFT), are increasingly used to predict molecular properties and guide experimental work. researchgate.net Future research will leverage computational tools to design novel derivatives of this compound with tailored reactivity and functionality.
DFT calculations and other computational models can provide deep insights into reaction pathways, transition state energies, and electronic structures, which are critical for understanding and predicting chemical behavior. researchgate.net This approach will enable the rational, bottom-up design of new molecules for specific applications, minimizing the trial-and-error of traditional synthesis.
| Predicted Property | Computational Method | Potential Application |
| Reaction Mechanism & Barriers | DFT | Optimizing reaction conditions and predicting product selectivity. researchgate.net |
| Electronic Properties (HOMO/LUMO) | DFT | Designing derivatives for applications in electronic materials. |
| Bond Dissociation Energies | DFT, Ab initio | Predicting reactivity in radical reactions and assessing molecular stability. researchgate.net |
| Spectroscopic Signatures | DFT | Aiding in the structural characterization of new, complex derivatives. |
Applications in Advanced Functional Materials and Nanotechnology
The dual functionality of this compound makes it an ideal candidate for the synthesis of advanced polymers and hybrid materials. The ethenyl group allows it to act as a monomer in polymerization reactions, while the bromomethyl group provides a reactive handle for post-polymerization modification or for grafting onto surfaces.
Emerging applications are centered on creating materials with precisely controlled architectures and properties:
Functional Polymers: Polymerizing the molecule to create a polymer backbone with pendant bromomethyl groups, which can be subsequently functionalized to introduce a wide range of chemical moieties, leading to materials for coatings, membranes, or drug delivery.
Nanoparticle Surface Modification: Utilizing the reactive bromomethyl group to covalently attach the molecule to the surface of nanoparticles, such as gold nanorods. researchgate.net This functionalization can improve nanoparticle stability, solubility, and compatibility with organic matrices, creating advanced organic-inorganic hybrid materials for use in catalysis, sensing, and biomedical applications. researchgate.net
Redox-Active Materials: Using the compound as a building block to synthesize more complex systems, such as tetrathiafulvalene (B1198394) (TTF) derivatives, which are key components in the field of molecular electronics and nanotechnology. researchgate.net
| Component Functionality | Target Application | Resulting Material Property |
| Ethenyl Group Polymerization | Functional Polymer Synthesis | Creates a scaffold with reactive sites for further modification. |
| Bromomethyl Group Grafting | Nanoparticle Stabilization | Enhances dispersibility and creates a hybrid material. researchgate.net |
| Dioxolane & Bromo- Groups | Precursor for TTF systems | Forms redox-responsive materials for molecular electronics. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(bromomethyl)-2-ethenyl-1,3-dioxolane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a three-step process:
Bromination : Reacting 2-ethyl-2-methyl-1,3-dioxolane with elemental bromine in dichloromethane yields 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane (98% yield) .
Dehydrobromination : Treatment with potassium tert-butoxide in THF produces 2-bromomethyl-2-ethenyl-1,3-dioxolane (84–93% yield).
Deprotection : Acid hydrolysis under microwave activation (100°C, 8–10 min) removes the acetal group, yielding the final product (75% yield).
- Key variables: Catalyst choice (e.g., acid vs. base), solvent polarity, and temperature control. Lower yields in step 3 may arise from incomplete hydrolysis or side reactions.
Q. How does the dioxolane ring influence the compound's stability and reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 1,3-dioxolane ring stabilizes adjacent carbocations through resonance, enhancing electrophilicity at the bromomethyl group. This facilitates nucleophilic substitution (e.g., with amines or thiols) under mild conditions . Stability studies using NMR or HPLC can monitor degradation under varying pH and temperature. For example, acidic conditions may promote ring-opening, while neutral/basic conditions favor substitution.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm structure via diagnostic signals: δ ~4.8–5.5 ppm (ethenyl protons), δ ~3.7–4.2 ppm (dioxolane protons), and δ ~3.2–3.5 ppm (bromomethyl group) .
- GC-MS : Monitors purity (>97%) and identifies byproducts (e.g., residual brominated intermediates) .
- Refractive Index/Specific Gravity : Physical properties (e.g., RI: 1.481–1.483) validate batch consistency .
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with kinases or GPCRs. The bromomethyl group may act as an electrophilic "warhead," covalently binding cysteine residues.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) indicate stable binding .
- SAR Analysis : Compare with analogs (e.g., 2-(3-bromo-2-fluorophenyl)-1,3-dioxolane) to identify halogen positioning effects on potency .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- DoE (Design of Experiments) : Vary factors like catalyst loading (e.g., 0.1–5 mol%), solvent (polar vs. nonpolar), and temperature (25–80°C) to identify optimal conditions.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., bromoethyl-dioxolane) and adjust reaction parameters dynamically .
- Reproducibility Checks : Cross-validate results using independent labs or automated platforms (e.g., ChemSpeed synthesis robots).
Q. What are the implications of halogen (Br) and ethenyl group positioning on polymerization behavior?
- Methodological Answer :
- Cationic Polymerization : The ethenyl group enables chain propagation via carbocation intermediates. Bromine acts as a leaving group, terminating chains if prematurely eliminated.
- Kinetic Studies : Monitor molecular weight (GPC) and dispersity (Ð) under varying initiators (e.g., BF₃·OEt₂ vs. H₂SO₄). Higher initiator concentrations reduce Ð (<1.5) .
- Thermal Analysis (DSC/TGA) : Assess polymer stability; bromine may lower decomposition onset temperatures (~200°C vs. 250°C for non-halogenated analogs) .
Q. How can in vitro assays evaluate the compound's potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use radiometric (³³P-ATP) or fluorescence-based assays (e.g., ADP-Glo™) against a panel of 50+ kinases. IC₅₀ values <1 μM indicate high potency.
- Covalent Binding Validation : Pre-treat kinases with iodoacetamide (cysteine blocker); reduced inhibition confirms covalent mechanism .
- Cellular Assays : Test cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylated substrates) in cancer cell lines .
Q. What safety protocols are essential for handling this compound in high-throughput screening?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving bromine .
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation. Avoid light exposure (amber glass containers) .
- Spill Management : Neutralize brominated residues with sodium thiosulfate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
